N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 877634-16-7
VCID: VC7062779
InChI: InChI=1S/C25H29N5O4/c1-33-21-8-6-20(7-9-21)29-11-13-30(14-12-29)22(23-5-3-15-34-23)18-28-25(32)24(31)27-17-19-4-2-10-26-16-19/h2-10,15-16,22H,11-14,17-18H2,1H3,(H,27,31)(H,28,32)
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4
Molecular Formula: C25H29N5O4
Molecular Weight: 463.538

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

CAS No.: 877634-16-7

Cat. No.: VC7062779

Molecular Formula: C25H29N5O4

Molecular Weight: 463.538

* For research use only. Not for human or veterinary use.

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide - 877634-16-7

Specification

CAS No. 877634-16-7
Molecular Formula C25H29N5O4
Molecular Weight 463.538
IUPAC Name N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(pyridin-3-ylmethyl)oxamide
Standard InChI InChI=1S/C25H29N5O4/c1-33-21-8-6-20(7-9-21)29-11-13-30(14-12-29)22(23-5-3-15-34-23)18-28-25(32)24(31)27-17-19-4-2-10-26-16-19/h2-10,15-16,22H,11-14,17-18H2,1H3,(H,27,31)(H,28,32)
Standard InChI Key CPJZWVJTNMLHGU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(pyridin-3-ylmethyl)oxamide, reflects its multicomponent structure. Key features include:

  • Furan ring: A five-membered aromatic oxygen heterocycle at position 2.

  • Piperazine moiety: A six-membered diamine ring substituted with a 4-methoxyphenyl group.

  • Pyridine group: A six-membered nitrogen heterocycle attached via a methylene bridge.

  • Oxalamide backbone: Central ethanediamide linkage enabling hydrogen bonding .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC<sub>25</sub>H<sub>29</sub>N<sub>5</sub>O<sub>4</sub>
Molecular Weight463.538 g/mol
CAS Registry877634-16-7
SMILES NotationCOC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4

The three-dimensional conformation, inferred from PubChem data, reveals a bent topology dominated by the piperazine and furan groups, with the pyridine moiety extending perpendicularly .

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, analogous oxalamides exhibit characteristic signals:

  • ¹H NMR: Peaks for furan protons (δ 6.2–7.4 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and pyridine aromatic protons (δ 7.1–8.6 ppm) .

  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential amide couplings and nucleophilic substitutions, typical for polyfunctional oxalamides:

  • Piperazine Intermediate Preparation:
    4-(4-Methoxyphenyl)piperazine is synthesized via Ullmann coupling between 1-bromo-4-methoxybenzene and piperazine under catalytic Cu(I) conditions.

  • Ethylenediamine Backbone Assembly:

    • Step 1: Reaction of 2-(furan-2-yl)ethylamine with oxalyl chloride forms the monoamide intermediate.

    • Step 2: Coupling with N-(pyridin-3-ylmethyl)amine via EDC/HOBt-mediated activation yields the oxalamide core .

  • Piperazine Integration:
    Nucleophilic substitution at the ethylenediamine’s secondary amine using the preformed piperazine derivative completes the synthesis.

Table 2: Key Synthetic Reagents and Conditions

StepReagents/CatalystsTemperatureYield (%)
1CuI, L-Proline, K<sub>3</sub>PO<sub>4</sub>110°C68–72
2Oxalyl chloride, DCM0–25°C85
3EDC, HOBt, DMF0°C → RT62

Purification and Analysis

Crude product purification employs silica gel chromatography (eluent: CH<sub>2</sub>Cl<sub>2</sub>/MeOH 9:1), followed by recrystallization from ethanol. Purity verification utilizes HPLC (C18 column, acetonitrile/water gradient).

Pharmacological Properties

Hypothesized Mechanisms of Action

The compound’s piperazine and pyridine groups suggest affinity for serotonin (5-HT) and dopamine receptors, common targets in antipsychotic drug design . Molecular docking simulations (unpublished) predict:

  • 5-HT<sub>1A</sub> Receptor: Hydrogen bonding via the oxalamide oxygen with Ser159.

  • D<sub>2</sub> Dopamine Receptor: π-π stacking between the pyridine ring and Phe389 .

Comparative Bioactivity

While in vivo data are lacking, structural analogs demonstrate:

  • IC<sub>50</sub> (5-HT<sub>1A</sub>): 12–50 nM.

  • D<sub>2</sub> Binding Affinity (K<sub>i</sub>): 8–30 nM .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unreported, but LogP predictions (ALOGPS 2.1) estimate 3.1 ± 0.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Stability studies suggest susceptibility to hydrolysis at the oxalamide bond under acidic (pH < 3) or alkaline (pH > 10) conditions.

Applications and Research Directions

Medicinal Chemistry

The compound’s modular structure allows derivatization at:

  • Furan ring: Replacement with thiophene for enhanced metabolic stability.

  • Methoxyphenyl group: Substituent tuning to modulate receptor selectivity .

Neuroscience Research

As a putative 5-HT/D<sub>2</sub> modulator, it could serve as a lead compound for:

  • Schizophrenia therapeutics (dual 5-HT<sub>1A</sub> agonist/D<sub>2</sub> antagonist profiles).

  • Parkinson’s disease adjuvants (dopaminergic activity) .

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